(-)-Catechin gallate (CG) is a natural polyphenolic compound predominantly found in green tea (Camellia sinensis) []. Classified as a flavan-3-ol, specifically a catechin gallate ester, CG is characterized by the presence of a galloyl group attached to the 3-hydroxyl group of the catechin molecule [, ]. CG plays a significant role in scientific research, particularly in investigations related to its antioxidant, anti-inflammatory, and potential therapeutic properties [].
Methods of Synthesis
The synthesis of (-)-catechin gallate can be achieved through several methods:
The molecular structure of (-)-catechin gallate features a flavan-3-ol backbone with a galloyl group attached at the 3-position. Key structural characteristics include:
(-)-Catechin gallate participates in various chemical reactions due to its reactive hydroxyl groups:
The reactivity of (-)-catechin gallate makes it a valuable compound for further chemical modifications aimed at enhancing its therapeutic properties.
The mechanism of action of (-)-catechin gallate primarily revolves around its antioxidant capabilities:
Studies indicate that these mechanisms contribute significantly to its anticancer properties, particularly in inhibiting tumor growth and metastasis.
The physical and chemical properties of (-)-catechin gallate include:
These properties are crucial for understanding how (-)-catechin gallate behaves in biological systems and its potential applications.
(-)-Catechin gallate has numerous scientific applications:
(-)-Catechin gallate (CG), a galloylated catechin abundant in green tea, demonstrates multi-target inhibition across critical oncogenic signaling cascades. CG suppresses JAK2 phosphorylation and subsequent STAT3 nuclear translocation, disrupting IL-6-mediated survival pathways in malignant cells [1]. This inhibition downregulates STAT3-dependent transcription of anti-apoptotic genes (Bcl-2, Bcl-xL) and cyclin D1, inducing G1/S cell cycle arrest [6]. In the PI3K/AKT axis, CG binds to the ATP-pocket of PI3Kδ isoform (Kd = 2.3 μM), reducing AKT phosphorylation at Ser473 and Thr308 sites. This inactivation impairs downstream mTORC1 signaling and inhibits glucose transporter GLUT1 translocation, compromising tumor bioenergetics [9]. CG additionally antagonizes Wnt/β-catenin signaling through direct interaction with nuclear β-catenin (IC50 = 8.7 μM), suppressing TCF/LEF transcriptional activity and reducing expression of c-Myc and survivin in colorectal carcinoma models [6].
Table 1: (-)-Catechin Gallate Modulation of Key Oncogenic Pathways
Pathway | Molecular Targets | Inhibitory Mechanism | Functional Outcome | Experimental Models |
---|---|---|---|---|
JAK/STAT | JAK2 kinase, STAT3 dimerization | Phosphorylation blockade (Tyr705) | Downregulation of Bcl-2, cyclin D1 | HNSCC, NSCLC cell lines |
PI3K/AKT/mTOR | PI3Kδ, PDK1, mTORC1 | ATP-competitive inhibition | Reduced GLUT1 translocation, autophagy | Xenograft models (breast) |
Wnt/β-catenin | Nuclear β-catenin, TCF4 | Transcriptional co-activator displacement | c-Myc/survivin suppression | Colorectal cancer organoids |
MAPK | ERK1/2, JNK | Oxidation-dependent inactivation | p21/p27 overexpression | Melanoma spheroids |
CG exerts dual epigenetic modulation by inhibiting DNA methyltransferases (DNMTs) and altering histone acetylation dynamics. Molecular docking reveals CG competitively binds DNMT1’s catalytic pocket (binding energy = -9.2 kcal/mol), blocking S-adenosylmethionine co-factor accessibility [1]. This inhibition reduces global DNA methylation (↓37% vs. controls) and reactivates hypermethylated tumor suppressor genes (RASSF1A, p16INK4a) in hormone-responsive cancers [10]. Concurrently, CG modulates histone acetylation through HAT activation and HDAC inhibition. At 10 μM concentration, CG increases H3K27ac occupancy at p53 promoter regions by 3.8-fold while suppressing Class I HDACs (HDAC1/3) via direct binding to zinc-dependent catalytic domains [6]. This epigenetic reprogramming correlates with restored miR-34a expression and subsequent silencing of silent information regulator 1 (SIRT1), establishing a tumor-suppressive chromatin landscape.
Table 2: Epigenetic Targets of (-)-Catechin Gallate in Cancer Models
Epigenetic Mechanism | Target Enzymes | CG-Induced Alteration | Gene Expression Changes | Neoplastic Context |
---|---|---|---|---|
DNA methylation | DNMT1, DNMT3A | Global hypomethylation (↓30-40%) | RASSF1A, p16INK4a reactivation | Breast, ovarian cancer |
Histone acetylation | p300/CBP HATs, HDAC1/3 | H3K27ac ↑3.8-fold at promoters | p53, BAX transcriptional activation | Endometrial adenocarcinoma |
miRNA regulation | SIRT1, Dicer complex | miR-34a restoration (↑220%) | CDK6, MET oncogene suppression | Cervical carcinoma |
CG directly impairs telomerase maintenance through hTERT downregulation and catalytic inhibition. In HER2-amplified breast cancer cells, CG suppresses hTERT transcription via E-box element methylation, reducing telomerase activity by 68% after 72-hour exposure (10 μM) [1]. This coincides with nuclear export of hTERT and proteasomal degradation mediated by MKRN1 ubiquitin ligase. Additionally, CG induces telomeric DNA fragmentation through ROS-mediated double-strand breaks specifically at TTAGGG repeats, triggering crisis in immortalized cells [7]. Beyond telomere targeting, CG stabilizes genomic integrity through PARP1 activation (↑4.2-fold) and base excision repair enhancement. It selectively chelates labile iron pools (Kchelation = 1.2 × 1012 M-1), preventing Fenton reaction-induced DNA oxidation and reducing 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts by 52% in oxidatively stressed models [7] [8].
CG disrupts tumor vascularization through multi-layered inhibition of the VEGF/VEGFR axis. It suppresses hypoxia-induced VEGF-A secretion (IC50 = 6.1 μM) by destabilizing HIF-1α mRNA and blocking ERK-mediated HIF-1α nuclear translocation [1] [6]. CG’s galloyl group directly interacts with VEGFR-2’s kinase domain (binding free energy ΔG = -11.3 kcal/mol), inhibiting tyrosine kinase autophosphorylation at Y951/Y1059 regulatory sites [9]. This suppresses downstream PLCγ-PKC and FAK-Src pathways, reducing endothelial cell permeability and tubular formation. In metastatic suppression, CG downregulates matrix metalloproteinases (MMP-2/MMP-9) by 75-82% through NF-κB nuclear exclusion and inhibits EMT transition via SNAIL1 degradation and E-cadherin preservation [3] [6]. In vivo, CG (20 mg/kg/day) reduces metastatic lung nodule formation by 64% by inhibiting platelet-tumor cell aggregation through COX-1/TXA2 axis downregulation.
Table 3: Anti-Angiogenic and Anti-Metastatic Mechanisms of (-)-Catechin Gallate
Process | Molecular Targets | Inhibition Level | Functional Impact | Validated Cancer Types |
---|---|---|---|---|
Angiogenesis | HIF-1α, VEGF-A, VEGFR-2 | Transcriptional & kinase | Microvessel density ↓58% (in vivo) | NSCLC, renal cell carcinoma |
ECM remodeling | MMP-2, MMP-9, TIMP-1 | Secretory & enzymatic | Collagen invasion ↓75% | Osteosarcoma, melanoma |
EMT regulation | SNAIL1, TWIST, E-cadherin | Transcriptional repression | Cadherin switch reversal | Pancreatic, gastric cancer |
Circulating tumor cells | P-selectin, COX-1/TXA2 | Platelet cloaking inhibition | Hematogenous dissemination ↓64% | Breast cancer metastasis |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5